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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity of

GSK126, a potent and highly selective small-molecule inhibitor, to its target, the Enhancer of

Zeste Homolog 2 (EZH2) methyltransferase. This document consolidates key quantitative data,

details the experimental protocols used for its determination, and visualizes the relevant

biological pathways and experimental workflows.

Executive Summary
GSK126 is a highly selective, S-adenosyl-methionine (SAM)-competitive inhibitor of EZH2, the

catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). By binding to the SAM pocket

of EZH2, GSK126 effectively blocks the transfer of methyl groups to Histone H3 at lysine 27

(H3K27), a key epigenetic modification associated with transcriptional repression. This

inhibition of EZH2's methyltransferase activity leads to a global decrease in H3K27

trimethylation (H3K27me3), reactivation of silenced PRC2 target genes, and subsequent anti-

proliferative effects in various cancer models, particularly those with EZH2-activating mutations.

Quantitative Binding Affinity Data
The binding affinity of GSK126 to EZH2 has been characterized by multiple parameters,

including the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).

These values demonstrate the high potency and selectivity of GSK126 for EZH2 over other

methyltransferases, including the closely related EZH1.
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Parameter Value Target Enzyme Notes

Ki ~0.5 nM EZH2

Ki 93 pM EZH2

Ki app 0.5 - 3 nM
Wild-type and mutant

EZH2

Competitive with S-

adenosyl-methionine

(SAM).

IC50 9.9 nM EZH2

IC50 680 nM EZH1

Demonstrates >150-

fold selectivity for

EZH2 over EZH1.

Selectivity >1000-fold
Over 20 other human

methyltransferases

Experimental Protocols
The determination of GSK126's binding affinity to EZH2 typically involves in vitro biochemical

assays that measure the enzymatic activity of the PRC2 complex. The following is a detailed

methodology synthesized from published research.

Reagents and Materials
Enzyme: Recombinant human PRC2 complex (five-member complex consisting of EZH2,

EED, SUZ12, AEBP2, and RbAp48). Both wild-type and mutant forms of EZH2 (e.g., Y641N,

A677G) can be used.

Substrate: Biotinylated histone H3 peptides (e.g., residues 21-44) with varying methylation

states at lysine 27 (H3K27me0, H3K27me1, H3K27me2). The choice of substrate depends

on the EZH2 variant being tested (wild-type prefers H3K27me0, while Y641 mutants prefer

H3K27me2).

Cofactor: S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) or unlabeled SAM.

Inhibitor: GSK126 dissolved in dimethyl sulfoxide (DMSO).
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Assay Buffer: Typically contains Tris-HCl (pH 8.0), NaCl, DTT, and a detergent like Tween-20

or Triton X-100.

Detection Reagents: Scintillation proximity assay (SPA) beads, filter plates, or reagents for

fluorescence-based detection methods (e.g., TR-FRET).

EZH2 Histone Methyltransferase (HMT) Assay Protocol
This protocol outlines a typical radiometric assay to determine the IC50 of GSK126.

Compound Preparation: A serial dilution of GSK126 is prepared in DMSO. The final DMSO

concentration in the assay should be kept constant (e.g., 2.5%).

Reaction Mixture Preparation: The reaction mixture is prepared in the assay buffer

containing the PRC2 complex and the appropriate histone H3 peptide substrate.

Initiation of Reaction: The enzymatic reaction is initiated by the addition of [³H]-SAM.

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a

specific period (e.g., 60 minutes) to allow for enzymatic activity.

Termination of Reaction: The reaction is stopped by the addition of a quenching solution

(e.g., excess unlabeled SAM or a solution containing EDTA).

Detection of Methylation:

SPA-based detection: If using biotinylated peptide and streptavidin-coated SPA beads, the

beads are added to the quenched reaction. The proximity of the radiolabeled methyl group

on the peptide to the scintillant in the beads generates a light signal that is proportional to

the enzyme activity.

Filter-binding assay: The reaction mixture is transferred to a filter plate that captures the

peptide substrate. Unincorporated [³H]-SAM is washed away, and the radioactivity retained

on the filter is measured using a scintillation counter.

Data Analysis: The raw data (e.g., counts per minute) are converted to percent inhibition

relative to a DMSO control (no inhibitor). The IC50 value is then calculated by fitting the data

to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
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Determination of Ki
To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive with

SAM), the HMT assay is performed with varying concentrations of both GSK126 and SAM. The

data are then analyzed using the Cheng-Prusoff equation or by global fitting to a competitive

inhibition model.

Visualizations
Signaling Pathway of EZH2 Inhibition by GSK126
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Caption: Mechanism of EZH2 inhibition by GSK126.

Experimental Workflow for EZH2 Binding Affinity Assay
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Caption: Workflow for determining GSK126 binding affinity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/product/b607758?utm_src=pdf-body-img
https://www.benchchem.com/product/b607758?utm_src=pdf-body
https://www.benchchem.com/product/b607758#gsk126-binding-affinity-to-ezh2
https://www.benchchem.com/product/b607758#gsk126-binding-affinity-to-ezh2
https://www.benchchem.com/product/b607758#gsk126-binding-affinity-to-ezh2
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b607758?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607758?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

